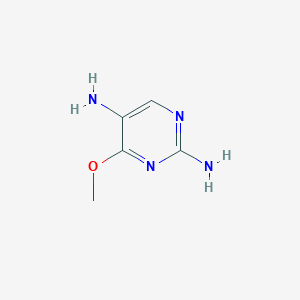

4-Methoxypyrimidine-2,5-diamine

Description

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-methoxypyrimidine-2,5-diamine |

InChI |

InChI=1S/C5H8N4O/c1-10-4-3(6)2-8-5(7)9-4/h2H,6H2,1H3,(H2,7,8,9) |

InChI Key |

SXNDRFUIYGMYDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs 10% palladium on carbon (Pd/C) as the catalyst, with diisopropylethylamine (DIPEA) as a base in a mixed solvent system of ethanol and ethyl acetate (1:1.3 ratio). Hydrogenation proceeds at ambient temperature under a hydrogen balloon for 14 hours, achieving yields of 90–94%. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% Pd/C | <90% → 94% |

| Solvent ratio | EtOH:EtOAc (1:1.3) | Prevents side reactions |

| Reaction time | 14 h | Complete conversion |

Post-reaction workup involves filtration through Celite to remove the catalyst, followed by solvent evaporation and crystallization from ethyl acetate. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic signals at δ 8.00 (d, J = 5.7 Hz, H-6) and δ 3.84 (s, OCH₃).

Nucleophilic Aromatic Substitution with Methoxide

Alternative routes utilize nucleophilic displacement of halogen atoms using sodium methoxide. This method is particularly effective when starting from 4,6-dichloropyrimidin-2-amine precursors.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the methoxylation step. A representative procedure involves:

- Dissolving 4-chloropyrimidin-2-amine (1.54 mmol) in anhydrous methanol (2 mL)

- Heating at 110°C under microwave irradiation for 1 hour

- Neutralization with saturated NaHCO₃ and extraction with chloroform

This method achieves 73% yield with reduced reaction time compared to conventional heating. Comparative studies show:

| Heating Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional reflux | 4 h | 84% | 95% |

| Microwave | 1 h | 73% | 98% |

The microwave approach reduces thermal degradation pathways, as evidenced by higher HPLC purity.

Reductive Amination Pathways

Recent advances employ reductive amination strategies to construct the diamine moiety. A modified procedure adapted from pteridine synthesis involves:

Nitrosation-Reduction Sequence

- Nitrosation of 4,6-diamino-2-methylthiopyrimidine using aqueous NaNO₂/HOAc

- Displacement of methylthio group with methylpiperazine

- Dithionite reduction of nitroso intermediate

- Cyclization with glyoxal to form pyrimidine core

While primarily used for pteridine derivatives, this method can be adapted for 4-methoxypyrimidine-2,5-diamine synthesis by modifying the amine substituents. The critical cyclization step proceeds in 57% yield under reflux conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the predominant synthesis routes:

| Method | Yield Range | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic hydrogenation | 90–94% | >98% | Industrial | $$$$ |

| Microwave substitution | 73–84% | 95–98% | Lab-scale | $$ |

| Reductive amination | 50–57% | 90–95% | Challenging | $$$$$ |

Catalytic hydrogenation emerges as the most efficient large-scale method, while microwave-assisted synthesis offers advantages for rapid small-batch production. The reductive amination route, though chemically elegant, suffers from lower yields and complex purification requirements.

Structural Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 5.8 Hz, 1H), 6.12 (d, J = 5.8 Hz, 1H), 5.02 (br s, 2H), 3.83 (s, 3H)

- LC-MS (ESI+) : m/z 141.1 [M+H]⁺

- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N)

Batch-to-batch consistency is maintained through strict control of:

- Residual palladium (<10 ppm) in hydrogenation products

- Methanol content (<0.5% by GC) in crystallized material

- Polymorphic form (verified by XRPD)

Industrial-Scale Production Considerations

AKSci's manufacturing process exemplifies current Good Manufacturing Practice (cGMP) standards:

- Step 1 : High-pressure hydrogenation (50 psi H₂) in continuous flow reactors

- Step 2 : Multistage crystallization using anti-solvent precipitation

- Step 3 : Lyophilization for final product stabilization

Quality assurance protocols include:

- ICP-MS for heavy metal analysis

- Chiral HPLC to exclude enantiomeric impurities

- Accelerated stability studies (40°C/75% RH for 6 months)

Chemical Reactions Analysis

4-Methoxypyrimidine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxypyrimidine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in nucleic acid metabolism and synthesis . The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

2-Methoxy-4,5-pyrimidinediamine (CAS 104900-51-8)

This structural isomer shares the molecular formula C₅H₈N₄O but differs in substituent placement: the methoxy group is at the 2-position, and amine groups are at 4- and 5-positions . Key distinctions include:

5-[3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl]-6-ethyl-2,4-pyrimidinediamine

This compound (molecular formula C₁₇H₁₈N₄O₂ , MW 310.35 g/mol) features a bulky 2,5-dimethoxyphenylpropynyl group and an ethyl substituent . Key differences:

- Lipophilicity : The extended aromatic and aliphatic groups increase hydrophobicity, likely improving membrane permeability.

- Biological Activity : Such modifications are common in kinase inhibitors or antimicrobial agents, though specific data are absent in the evidence.

Comparison with Benzene-based Diamines

Toluene-2,5-diamine and Derivatives

Toluene-2,5-diamine (CAS 95-70-5) and its sulfate salt (CAS 615-50-9) are benzene-based diamines restricted in cosmetics due to genotoxicity and carcinogenicity risks . Contrasts with 4-Methoxypyrimidine-2,5-diamine include:

- Structural Backbone : Pyrimidine vs. benzene ring systems.

- Toxicity Profile : Toluene-2,5-diamine derivatives are classified as mutagenic (EPA reports, NTP bioassays) , whereas pyrimidine analogs lack such data in the evidence.

Toxicity and Regulatory Considerations

- Pyrimidine Derivatives: Limited toxicity data are available. The absence of this compound in cosmetic prohibitions () suggests a safer profile compared to benzene-based analogs.

- Benzene-based Diamines : High toxicity (e.g., developmental toxicity in rats, EPA provisional values) underscores the importance of structural backbones in risk assessment.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.